1-(4-Bromobutyl)-4-methylpiperazine Dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromobutyl)-4-methylpiperazine Dihydrobromide is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromobutyl group attached to a piperazine ring, which is further substituted with a methyl group The dihydrobromide form indicates that it is a salt formed with two equivalents of hydrobromic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobutyl)-4-methylpiperazine Dihydrobromide typically involves the alkylation of 4-methylpiperazine with 1,4-dibromobutane. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization from an appropriate solvent to obtain the pure dihydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobutyl)-4-methylpiperazine Dihydrobromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The piperazine ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of the corresponding butyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: The major products are substituted piperazine derivatives, depending on the nucleophile used.
Oxidation: The major product is the N-oxide derivative of the piperazine ring.
Reduction: The major product is the butyl-substituted piperazine derivative.
Scientific Research Applications
1-(4-Bromobutyl)-4-methylpiperazine Dihydrobromide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Biological Studies: It is employed in the study of receptor-ligand interactions and the development of potential therapeutic agents.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromobutyl)-4-methylpiperazine Dihydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The piperazine ring can interact with receptor sites, influencing signal transduction pathways. The overall effect of the compound depends on its binding affinity and specificity for the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromobutyl)phthalimide: This compound also contains a bromobutyl group but is attached to a phthalimide ring instead of a piperazine ring.
tert-Butyl bromide: This compound features a tert-butyl group attached to a bromine atom and is used as a standard reagent in synthetic organic chemistry.
1-(4-Bromobutyl)piperazine: This compound is similar but lacks the methyl group on the piperazine ring.
Uniqueness
1-(4-Bromobutyl)-4-methylpiperazine Dihydrobromide is unique due to the presence of both a bromobutyl group and a methyl-substituted piperazine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H21Br3N2 |
---|---|
Molecular Weight |
396.99 g/mol |
IUPAC Name |
1-(4-bromobutyl)-4-methylpiperazine;dihydrobromide |
InChI |
InChI=1S/C9H19BrN2.2BrH/c1-11-6-8-12(9-7-11)5-3-2-4-10;;/h2-9H2,1H3;2*1H |
InChI Key |
VQAYZVLMUXZPPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCCBr.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.